An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.[2] Given the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive prediction of the ¹H and ¹³C NMR data, grounded in established principles of substituent effects on the pyridine ring. Furthermore, a detailed, field-proven protocol for the experimental acquisition of this data is provided to ensure scientific rigor and reproducibility.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine are numbered as follows:
Caption: Molecular structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro and nitro groups, and the electron-donating nature of the ethyl and methyl groups, all influence the chemical shifts of the aromatic and aliphatic protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 8.2 - 8.4 | Singlet (s) | N/A |
| H7 (CH₂) | 2.7 - 2.9 | Quartet (q) | 7.5 |
| H8 (CH₃) | 1.2 - 1.4 | Triplet (t) | 7.5 |
| H9 (CH₃) | 2.5 - 2.7 | Singlet (s) | N/A |
Interpretation of Predicted ¹H NMR Spectrum
-
Aromatic Region (H4): The single aromatic proton, H4, is expected to resonate significantly downfield in the range of 8.2 - 8.4 ppm. This is due to the cumulative deshielding effects of the adjacent electron-withdrawing nitro group at C3 and the ring nitrogen atom. The absence of adjacent protons results in a predicted singlet multiplicity.
-
Aliphatic Region (Ethyl Group, H7 and H8): The methylene protons (H7) of the ethyl group are predicted to appear as a quartet between 2.7 and 2.9 ppm due to coupling with the three methyl protons (H8). The methyl protons (H8) of the ethyl group are expected to resonate as a triplet in the upfield region of 1.2 - 1.4 ppm, resulting from coupling with the two methylene protons (H7). A typical ³J coupling constant of around 7.5 Hz is expected for the ethyl group.
-
Aliphatic Region (Methyl Group, H9): The protons of the methyl group at C6 (H9) are predicted to be a singlet in the range of 2.5 - 2.7 ppm. The absence of adjacent protons precludes any spin-spin coupling.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on established substituent chemical shift (SCS) values for substituted pyridines.[3][4] The electron-withdrawing groups (Cl, NO₂) will cause a downfield shift (deshielding) of the carbons they are attached to and those in their electronic influence, while the electron-donating alkyl groups (ethyl, methyl) will cause an upfield shift (shielding).
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 153 |
| C3 | 145 - 148 |
| C4 | 135 - 138 |
| C5 | 138 - 141 |
| C6 | 158 - 161 |
| C7 (CH₂) | 24 - 27 |
| C8 (CH₃) | 13 - 16 |
| C9 (CH₃) | 22 - 25 |
Interpretation of Predicted ¹³C NMR Spectrum
-
Aromatic Region (C2-C6): The pyridine ring carbons are all expected to be in the downfield region of the spectrum.
-
C2 and C6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most deshielded. C2 is further deshielded by the attached chloro group, while C6 is deshielded by the nitrogen and the attached methyl group.
-
C3: The presence of the strongly electron-withdrawing nitro group will cause a significant downfield shift for C3.
-
C5: This carbon is influenced by the attached electron-donating ethyl group, which would typically cause an upfield shift. However, its position relative to the other electron-withdrawing groups will result in a complex interplay of effects, leading to a predicted chemical shift in the aromatic region.
-
C4: This carbon is expected to be the most shielded of the aromatic carbons, though still significantly downfield due to the overall electron-deficient nature of the ring.
-
-
Aliphatic Region (C7, C8, C9): The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition
The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.
Caption: Experimental workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
The number of scans can be adjusted based on the sample concentration, typically ranging from 16 to 64 for a sample of this size.
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient for quantitative analysis.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) of 2 seconds is a good starting point.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Pick the peaks for both spectra to determine their precise chemical shifts.
-
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, along with a detailed interpretation based on fundamental NMR principles and substituent effects in pyridine systems. The provided experimental protocol offers a clear and reproducible method for obtaining high-quality empirical data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds, enabling confident structural elucidation and accelerating the pace of drug discovery and development.
References
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 1997. [Link]
-
MDPI. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, 2005. [Link]
-
Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]
-
ACS Publications. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 2022. [Link]
-
Balci, M. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2005. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. [Link]
